4-Chlorooxane-4-carbaldehyde
Description
4-Chlorooxane-4-carbaldehyde is a distinct organic molecule characterized by a six-membered saturated ring containing one oxygen atom, known as an oxane ring. What makes this compound particularly noteworthy is the presence of both a chlorine atom and a carbaldehyde (aldehyde) group attached to the same carbon atom at the 4-position of the ring. uni.lu This geminal substitution pattern on a heterocyclic framework suggests a rich and complex reactivity profile, positioning it as a potentially valuable intermediate in synthetic organic chemistry.
The molecular formula of this compound is C₆H₉ClO₂. uni.lu Its structure combines the features of a halogenated cyclic ether and an aldehyde, two functional groups that are highly significant in their own right. The convergence of these functionalities onto a single, constrained cyclic scaffold makes this compound a prime example of a multifunctional building block.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClO₂ |
| IUPAC Name | This compound |
| SMILES | C1COCCC1(C=O)Cl |
| InChI | InChI=1S/C6H9ClO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 |
| InChIKey | GVZIRYUOWUNGCH-UHFFFAOYSA-N |
Source: PubChem uni.lu
Structure
3D Structure
Properties
IUPAC Name |
4-chlorooxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIRYUOWUNGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 4 Chlorooxane 4 Carbaldehyde
De Novo Construction of the Oxane Ring System with Concurrent Halogenation and Formylation
Building the oxane (tetrahydropyran) ring from acyclic precursors while installing the requisite chloro and formyl groups at the C4 position is a convergent and elegant strategy. This approach often relies on powerful cyclization reactions where the key bond formations and functionalizations are achieved in a minimal number of steps.
The Prins cyclization stands out as a premier method for constructing tetrahydropyran (B127337) rings. nih.govnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. acs.org For the synthesis of 4-Chlorooxane-4-carbaldehyde, the design of the acyclic precursor is critical. A suitable starting material would be a homoallylic alcohol substituted in such a way that upon cyclization, a carbocation is generated at the position destined to become C4 of the oxane ring.
Alternative strategies for forming the oxane ring include the intramolecular Williamson ether synthesis, which involves the cyclization of a linear halo-alcohol, and various metal-catalyzed hydroalkoxylations of unsaturated alcohols. organicchemistrytutor.comorganic-chemistry.orgorganic-chemistry.org However, the Prins reaction offers a unique advantage by allowing for the concurrent introduction of a nucleophile at the C4 position during the cyclization cascade. beilstein-journals.org
Table 1: Comparison of Potential Cyclization Strategies
| Strategy | Basic Mechanism | Precursor Type | Advantages |
|---|---|---|---|
| Prins Cyclization | Electrophilic addition of an aldehyde to a homoallylic alcohol, followed by cyclization and nucleophilic trapping. | Homoallylic alcohol and an aldehyde (or equivalent). | Can form C-C, C-O, and C-Cl bonds in a single cascade; high stereocontrol. nih.govbeilstein-journals.org |
| Intramolecular Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide within the same molecule. | Acyclic halohydrin (e.g., 5-chloropentane-1,x-diol derivative). | Reliable for forming cyclic ethers. masterorganicchemistry.comlibretexts.org |
| Alkoxycyclization | Metal-catalyzed intramolecular addition of a hydroxyl group to an alkene. | Unsaturated alcohol (e.g., pent-4-en-1-ol derivative). | Tolerant of various functional groups. organic-chemistry.org |
A key challenge is the regioselective installation of the chlorine atom at the C4 position. In the context of a de novo synthesis, this is most efficiently achieved as part of the cyclization itself.
The Prins cyclization is particularly well-suited for this purpose. When catalyzed by certain Lewis acids, such as tin(IV) chloride (SnCl₄) or bismuth(III) chloride (BiCl₃), the chloride anion can act as the nucleophile that traps the intermediate oxocarbenium ion. beilstein-journals.org The reaction between a suitably substituted homoallylic alcohol and an aldehyde equivalent under these conditions can generate the 6-membered ring and simultaneously install a chlorine atom at the C4 position with high regioselectivity. beilstein-journals.org The position of the carbocation, and thus the site of chlorination, is dictated by the substitution pattern of the starting homoallylic alcohol.
Introducing the formyl group at the same quaternary C4 center represents a significant synthetic hurdle. A true concurrent formylation during cyclization is mechanistically unlikely. A more viable approach involves the use of an aldehyde synthon or a precursor functional group in the initial reaction, which can be unmasked or converted to the aldehyde in a subsequent step.
For instance, the Prins cyclization could be performed using a reactant that carries a masked aldehyde, such as a protected α,β-unsaturated aldehyde or a molecule containing a nitrile or ester group. After the successful cyclization and chlorination to form a 4-chlorooxane-4-carbonitrile (B6148524) or a methyl 4-chlorooxane-4-carboxylate intermediate, this precursor group can be transformed into the desired carbaldehyde.
Table 2: Potential Protocols for Aldehyde Group Introduction in a De Novo Synthesis
| Method | Description | Reagents |
|---|---|---|
| Nitrile Reduction | A 4-chlorooxane-4-carbonitrile intermediate, formed during cyclization, is reduced to the aldehyde. | Diisobutylaluminium hydride (DIBAL-H) |
| Ester Reduction | A 4-chlorooxane-4-carboxylate intermediate is reduced to the corresponding primary alcohol, followed by mild oxidation. | 1. LiAlH₄ or DIBAL-H2. PCC, DMP, or Swern conditions |
| Weinreb Amide Reduction | The carboxylate intermediate is first converted to a Weinreb amide and then selectively reduced to the aldehyde. | 1. NH(Me)OMe·HCl, coupling agent2. DIBAL-H or LiAlH(OtBu)₃ |
Functional Group Interconversion Strategies from Related Oxane Derivatives
An alternative to building the ring from scratch is to start with a pre-formed oxane derivative and perform sequential functional group interconversions (FGIs) to install the chloro and formyl groups at the C4 position. This approach relies on the availability of suitable oxane starting materials.
This strategy begins with the commercially available compound Tetrahydropyran-4-carbaldehyde (also known as Oxane-4-carbaldehyde). tcichemicals.comchemicalbook.com The goal is to perform a regioselective α-chlorination at the C4 position. The carbon alpha to an aldehyde is activated and can be halogenated under various conditions, typically through an enol or enolate intermediate.
Several reagents are effective for the α-chlorination of aldehydes. organic-chemistry.org N-Chlorosuccinimide (NCS) is a common choice, often used with a catalytic amount of acid or base to promote enolization/enolate formation. Other potent chlorinating agents include sulfuryl chloride (SO₂Cl₂) and trichloromethanesulfonyl chloride. organic-chemistry.org
Table 3: Reagents for α-Chlorination of Oxane-4-carbaldehyde
| Reagent | Typical Conditions | Notes |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Catalytic HCl or L-proline in solvents like CH₂Cl₂ or MeCN. | Mild conditions, widely used. Can provide high yields. organic-chemistry.org |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, often requires radical initiator or heat. | Highly reactive, can lead to over-halogenation if not controlled. |
| Trichloromethanesulfonyl Chloride (Cl₃CSO₂Cl) | Catalytic base or amine, mild conditions. | Efficient reagent that can minimize chlorinated waste. organic-chemistry.org |
This approach presupposes a starting material where the C4 position is already chlorinated but bears a different functional group that can be converted into an aldehyde. Such precursors could include a carboxylic acid, ester, or nitrile.
One of the most reliable pathways involves the reduction of a carboxylic acid derivative. For example, starting with 4-chlorooxane-4-carboxylic acid, one could:
Reduce the carboxylic acid to a primary alcohol: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can achieve this. The resulting 4-chloro-4-(hydroxymethyl)oxane can then be oxidized to the aldehyde using mild conditions (e.g., PCC, Dess-Martin periodinane) to avoid over-oxidation to the carboxylic acid.
Reduce a carboxylic acid derivative: A more controlled, single-step conversion to the aldehyde can be achieved by first converting the carboxylic acid to an activated species like an acyl chloride or a Weinreb amide, followed by reduction with a milder hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or DIBAL-H.
Alternatively, a 4-chlorooxane-4-carbonitrile precursor can be directly reduced to this compound using one equivalent of DIBAL-H at low temperature.
Table 4: Summary of Formylation via Functional Group Interconversion
| Precursor at C4 | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |
|---|---|---|---|---|
| -COOH | LiAlH₄ or BH₃·THF | -CH₂OH | PCC or DMP | -CHO |
| -COOH | 1. (COCl)₂2. NH(Me)OMe | -CON(Me)OMe | DIBAL-H | -CHO |
| -CN | DIBAL-H (1 eq.), -78 °C | Imine (hydrolyzed upon workup) | (Aqueous workup) | -CHO |
Lack of Specific Research Hinders Article Generation on this compound Synthesis
The outlined sections, including chiral auxiliary-mediated asymmetric induction, asymmetric catalysis, chemoenzymatic transformations, solvent-free reaction conditions, and microwave-assisted synthesis, require specific experimental data, reaction schemes, and detailed research findings that are not available in the public domain for this compound. General principles of these synthetic methodologies are well-established for other compounds, but applying them to the target molecule without specific literature would be speculative and would not meet the required standard of a professional and authoritative scientific article.
Further research and publication in the field of organic chemistry are needed to provide the necessary information to construct a comprehensive article on the synthesis of this compound. Without such foundational research, any attempt to generate the requested content would lack the required scientific accuracy and detail.
Green Chemistry Principles in this compound Synthesis
Catalysis with Ionic Liquids and Other Recyclable Systems
The development of sustainable and efficient catalytic systems is a cornerstone of modern organic synthesis. For a specialized molecule such as this compound, the application of ionic liquids (ILs) and other recyclable catalysts offers significant potential advantages over traditional methods. Ionic liquids, which are salts with melting points below 100°C, have emerged as versatile tools in catalysis, acting as solvents, catalysts, or catalyst supports. mdpi.comresearchgate.net Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them environmentally benign alternatives to volatile organic solvents. rsc.org
In the context of this compound synthesis, ILs could be employed to enhance reaction rates and selectivity in key transformation steps. For instance, functionalized ILs, such as those bearing acidic or basic moieties, can act as homogenous catalysts that are easily separable from the reaction mixture, enabling straightforward product isolation and catalyst recycling. dntb.gov.uaresearchgate.net This approach circumvents the often tedious and costly separation processes associated with conventional homogeneous catalysts.
Beyond ionic liquids, a variety of other recyclable catalytic systems are being explored to improve the sustainability of chemical manufacturing. researchgate.net These include catalysts immobilized on solid supports like polymers, silica, or magnetic nanoparticles. techconnect.orgbeilstein-journals.org Magnetic nanoparticles, in particular, offer a highly efficient method for catalyst recovery; after the reaction, the catalyst can be quantitatively removed from the reaction vessel using an external magnetic field and reused in subsequent batches with minimal loss of activity. techconnect.org Such systems are attractive for industrial-scale production as they reduce catalyst consumption and waste generation. researchgate.net
The table below illustrates a comparative analysis of hypothetical catalytic systems for a key synthetic step in the formation of this compound, highlighting the potential benefits of recyclable technologies.
| Catalyst System | Reaction Time (h) | Yield (%) | Catalyst Recyclability (No. of Cycles) |
| Traditional Homogeneous Catalyst | 12 | 85 | Not Recyclable |
| Acidic Ionic Liquid [BMIM][HSO4] | 8 | 92 | >5 |
| Polymer-Supported Catalyst | 10 | 88 | >7 |
| Magnetic Nanoparticle Catalyst | 6 | 95 | >10 |
This table presents representative data to illustrate the potential advantages of advanced catalytic systems.
Atom Economy and Reaction Efficiency Considerations
The adoption of advanced catalytic methodologies, such as those described in the previous section, directly contributes to improving the atom economy and efficiency of synthesizing this compound. Recyclable catalysts, by their very nature, reduce the amount of waste generated from the catalyst itself. researchgate.netnsf.gov Furthermore, the high selectivity often achieved with these catalysts minimizes the formation of byproducts, leading to a higher proportion of reactants being converted into the desired product.
Reaction efficiency can also be significantly enhanced by designing synthetic pathways that involve one-pot or cascade reactions. techconnect.org These processes, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, reduce solvent usage, energy consumption, and purification steps. The development of multifunctional catalysts, which can facilitate several transformations in a sequence, is key to the success of such strategies.
The following table provides a hypothetical comparison of a traditional versus an advanced, catalyst-driven synthesis of this compound, focusing on key efficiency metrics.
| Metric | Traditional Synthesis | Advanced Synthesis (with Recyclable Catalyst) |
| Number of Steps | 4 | 2 (One-pot) |
| Overall Yield (%) | 60 | 85 |
| Atom Economy (%) | 55 | 75 |
| E-Factor (kg waste/kg product) | 15 | 5 |
This table provides a comparative assessment based on projected improvements from applying advanced synthetic principles.
By focusing on catalysis with ionic liquids and other recyclable systems, and by prioritizing high atom economy and reaction efficiency, the synthesis of this compound can be aligned with the principles of sustainable and green chemistry.
Iii. Reactivity and Derivatization Pathways of 4 Chlorooxane 4 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and olefinations.
The carbonyl carbon of the aldehyde in 4-chlorooxane-4-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. However, the steric bulk imposed by the oxane ring and the adjacent chlorine atom can modulate the rate and feasibility of these reactions.
Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and acetals. For instance, treatment with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid would likely yield the corresponding cyanohydrin. Similarly, reaction with alcohols under acidic conditions can lead to the formation of acetals, which can serve as protecting groups for the aldehyde functionality.
Condensation reactions with amines and their derivatives are also feasible. For example, reaction with primary amines can furnish imines (Schiff bases), while reaction with hydroxylamine (B1172632) and hydrazines can yield oximes and hydrazones, respectively. These reactions are often reversible and may require acidic or basic catalysis.
Table 1: Representative Nucleophilic Addition and Condensation Reactions of this compound
| Nucleophile | Reagent(s) | Product | Plausible Yield (%) |
|---|---|---|---|
| Cyanide | TMSCN, cat. ZnI₂ | 4-Chloro-4-(cyano(hydroxy)methyl)oxane | 75-85 |
| Methanol (B129727) | CH₃OH, cat. H⁺ | 4-Chloro-4-(dimethoxymethyl)oxane | 80-90 |
| Aniline (B41778) | C₆H₅NH₂, cat. H⁺ | N-((4-chlorooxan-4-yl)methylene)aniline | 60-75 |
| Hydroxylamine | NH₂OH·HCl, NaOAc | This compound oxime | 85-95 |
| Hydrazine | N₂H₄·H₂O | This compound hydrazone | 80-90 |
Note: The yields presented are illustrative and based on reactions with structurally similar, sterically hindered aldehydes.
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. A variety of oxidizing agents can effect the conversion to 4-chlorooxane-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Pinnick oxidation conditions (NaClO₂ with a scavenger).
Conversely, reduction of the aldehyde to the corresponding primary alcohol, (4-chlorooxan-4-yl)methanol, can be achieved using a range of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might be less chemoselective if other reducible functional groups were present in a more complex derivative.
Table 2: Oxidation and Reduction of this compound
| Transformation | Reagent(s) | Product | Plausible Yield (%) |
|---|---|---|---|
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 4-Chlorooxane-4-carboxylic acid | 90-98 |
| Reduction | NaBH₄, CH₃OH | (4-Chlorooxan-4-yl)methanol | 95-99 |
Note: The yields presented are illustrative and based on standard transformations of aldehydes.
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a classic method for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield the corresponding terminal alkene, 4-chloro-4-vinyloxane. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, whereas non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction and often provides better yields and stereoselectivity, particularly for the formation of (E)-alkenes. wikipedia.org In this reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with the aldehyde. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.
Table 3: Olefination Reactions of this compound
| Reaction | Reagent(s) | Product | Plausible Yield (%) |
|---|---|---|---|
| Wittig | Ph₃P⁺CH₃Br⁻, n-BuLi | 4-Chloro-4-vinyloxane | 70-85 |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl (E)-3-(4-chlorooxan-4-yl)acrylate | 85-95 |
Note: The yields presented are illustrative and based on general olefination reactions.
Transformations Involving the Chlorine Substituent
The tertiary chloro group at the C4 position of the oxane ring is sterically hindered, which significantly impacts its reactivity in substitution and coupling reactions.
Direct nucleophilic substitution of the chlorine atom is challenging due to the steric hindrance around the reaction center, which resembles a neopentyl halide system. Sₙ2 reactions are generally disfavored at such hindered centers. Sₙ1-type reactions might be possible under forcing conditions that promote the formation of a tertiary carbocation, but this could be accompanied by elimination or rearrangement side reactions.
Despite these challenges, substitution with potent nucleophiles under suitable conditions may be achievable. For example, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF could potentially yield 4-azidooxane-4-carbaldehyde. Similarly, displacement with other strong nucleophiles like cyanide or thiolates might be possible, likely requiring elevated temperatures. arkat-usa.orgresearchgate.net
Table 4: Nucleophilic Substitution Reactions at the C4 Position
| Nucleophile | Reagent(s) | Product | Plausible Yield (%) |
|---|---|---|---|
| Azide | NaN₃, DMF, heat | 4-Azidooxane-4-carbaldehyde | 40-60 |
| Cyanide | NaCN, DMSO, heat | 4-Formyloxane-4-carbonitrile | 30-50 |
| Thiophenoxide | PhSNa, DMF, heat | 4-(Phenylthio)oxane-4-carbaldehyde | 40-60 |
Note: The yields presented are illustrative and reflect the expected difficulty of substitution at a sterically hindered tertiary carbon.
Palladium-catalyzed cross-coupling reactions offer a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. While typically applied to aryl and vinyl halides, their application to alkyl halides is also known, though often more challenging.
The Suzuki-Miyaura coupling could potentially be used to form a new carbon-carbon bond at the C4 position by reacting this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org The success of this reaction would heavily depend on the choice of catalyst and ligands to overcome the steric hindrance.
The Heck reaction , which couples an organohalide with an alkene, could in principle be used to introduce an alkenyl group at the C4 position. organic-chemistry.orgwikipedia.org This would involve the reaction of this compound with an alkene in the presence of a palladium catalyst and a base.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an organohalide and a terminal alkyne. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction could be employed to synthesize 4-alkynyl-substituted oxane-4-carbaldehydes from this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 5: Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product | Plausible Yield (%) |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-oxane-4-carbaldehyde | 30-50 |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Styryloxane-4-carbaldehyde | 25-45 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)oxane-4-carbaldehyde | 35-55 |
Note: The yields presented are illustrative and reflect the challenges associated with cross-coupling reactions at a sterically hindered tertiary alkyl halide center.
Reactivity of the Oxane Ring System
Ring-Opening Reactions and Mechanistic Considerations
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle that is generally stable due to its low angle and torsional strain, particularly when it adopts a chair conformation. acs.org Unlike smaller, more strained cyclic ethers such as oxetanes, the ring-opening of oxane is not facile and typically requires activation with strong acids. nih.govmdpi.com
Lewis acids are effective reagents for promoting the cleavage of the C-O bonds within the oxane ring. mdpi.comresearchgate.net The reaction is initiated by the coordination of the Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄) to the ring's oxygen atom. This coordination polarizes the C-O bonds and makes the oxygen a better leaving group, effectively activating the ring toward nucleophilic attack. A nucleophile, which can be the conjugate base of the acid (e.g., Cl⁻), can then attack one of the adjacent carbon atoms (C-2 or C-6) via an Sₙ2 mechanism, leading to the cleavage of the ether linkage and the formation of a halo-alkoxy chain. The specific regioselectivity of the attack would be influenced by steric and electronic factors of any other substituents on the ring.
| Lewis Acid Catalyst | Typical Nucleophile | Plausible Ring-Opened Product Class |
|---|---|---|
| Boron Trichloride (BCl₃) | Chloride (Cl⁻) | ω-Chloroalkoxy derivative |
| Aluminum Trichloride (AlCl₃) | Chloride (Cl⁻) | ω-Chloroalkoxy derivative |
| Titanium Tetrachloride (TiCl₄) | Chloride (Cl⁻) | ω-Chloroalkoxy derivative |
| Trimethylsilyl Iodide (TMSI) | Iodide (I⁻) | ω-Iodoalkoxy derivative |
Conformational Dynamics and Their Influence on Reactivity
The reactivity of this compound is profoundly influenced by the conformational preferences of its six-membered ring. To minimize strain, the oxane ring adopts a chair conformation, analogous to cyclohexane. acs.orglibretexts.org In this conformation, the substituents on the C4 carbon—the chloro group and the carbaldehyde (formyl) group—can occupy either axial or equatorial positions.
The relative stability of the two possible chair conformers is determined by the steric demands of these substituents, a preference quantified by conformational free energy differences known as A-values. masterorganicchemistry.comwikipedia.org A higher A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. libretexts.org The formyl group (-CHO) has a larger A-value (approximately 0.8 kcal/mol) than the chloro group (-Cl, approximately 0.5 kcal/mol), indicating it is sterically more demanding. ubc.camsu.edu
Consequently, the thermodynamically favored conformation of this compound will have the larger formyl group in the more spacious equatorial position, forcing the smaller chloro group into the axial position. This conformational locking has significant implications for reactivity. An equatorially positioned aldehyde is sterically more accessible to attack by nucleophiles compared to a more hindered axial aldehyde. acs.org Therefore, the rate and stereochemical outcome of reactions at the carbonyl center are directly linked to these conformational dynamics.
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -Cl (Chloro) | ~0.53 | Moderate |
| -CHO (Formyl/Carbaldehyde) | ~0.8 | Moderate-High |
| -CH₃ (Methyl) | 1.70 | High |
| -C₆H₅ (Phenyl) | 3.0 | Very High |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | Extremely High |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs), which involve the one-pot combination of three or more starting materials, are powerful tools in synthetic chemistry for rapidly building molecular complexity. nih.govnih.gov Aldehydes are frequent and versatile components in a wide array of named MCRs, serving as the electrophilic backbone for the construction of diverse heterocyclic scaffolds. researchgate.netorganic-chemistry.orgmdpi.com Given its aldehyde functionality, this compound is a prime candidate for incorporation into such synthetic strategies.
Two prominent examples include the Biginelli and Povarov reactions:
Biginelli Reaction : This is a three-component cyclocondensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793), typically under acidic catalysis. beilstein-journals.orgeurekaselect.com Employing this compound in this reaction would be expected to yield a dihydropyrimidinone (or thione) bearing the 4-chlorooxane moiety at the C4 position of the heterocyclic ring. nih.gov
Povarov Reaction : This reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. ehu.eswikipedia.org In its three-component variant, an aniline, an aldehyde, and an electron-rich alkene are combined. acs.orgresearchgate.netacs.org this compound can function as the aldehyde component, reacting first with the aniline to form an in-situ imine, which then undergoes the cycloaddition with the alkene.
The ability to participate in these and other MCRs makes this compound a potentially valuable building block for generating libraries of complex, functionalized heterocyclic compounds for various applications.
| Reaction Name | Reactant 2 | Reactant 3 | Resulting Heterocyclic Core |
|---|---|---|---|
| Biginelli Reaction | β-Ketoester (e.g., Ethyl Acetoacetate) | Urea / Thiourea | Dihydropyrimidinone / Dihydropyrimidinethione |
| Povarov Reaction | Aniline | Activated Alkene (e.g., Enol Ether) | Tetrahydroquinoline |
Iv. Advanced Applications in Organic Synthesis and Materials Science
4-Chlorooxane-4-carbaldehyde as a Versatile Synthetic Building Block
The dual reactivity of this compound, stemming from its aldehyde and chloro-substituted quaternary carbon, renders it an exceptionally useful intermediate for building complex molecular structures. The aldehyde group serves as a handle for carbon-carbon bond formation and condensation reactions, while the chloro group acts as a leaving group for nucleophilic substitution, enabling a wide array of synthetic transformations.
This compound is a potent precursor for the synthesis of diverse heterocyclic systems. The geminal chloro and aldehyde groups can react with a variety of dinucleophiles to construct five- and six-membered rings. This reactivity is analogous to the well-established use of α-haloketones and α-haloaldehydes in heterocyclic synthesis nih.govresearchgate.net.
For instance, in a Hantzsch-type synthesis, reaction with thiourea (B124793) or thioamides can lead to the formation of highly substituted aminothiazoles. The reaction proceeds via initial condensation of the amine with the aldehyde, followed by intramolecular nucleophilic substitution of the chlorine by the sulfur atom. Similarly, reactions with amidines or guanidines can yield substituted imidazole (B134444) or diaminopyrimidine rings, respectively. These heterocyclic cores are prevalent in medicinal chemistry.
The table below illustrates potential heterocyclic scaffolds that can be synthesized from this compound, based on established reactions of α-haloaldehydes nih.govresearchgate.netnih.gov.
| Dinucleophilic Reagent | Reaction Type | Resulting Heterocyclic Scaffold |
| Thiourea | Hantzsch-type condensation | 2-Amino-thiazole |
| Phenylhydrazine | Fischer Indole / Pyrazole synthesis | Tetrahydro-pyrano[4,3-c]pyrazole |
| Ethylenediamine | Imidazolidine/Dihydropyrazine synthesis | Spiro[oxane-4,2'-imidazolidine] |
| o-Phenylenediamine | Benzodiazepine/Benzimidazole synthesis | Spiro[oxane-4,2'-benzodiazepine] |
The generation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. This compound serves as a valuable prochiral substrate for creating stereodefined intermediates. The aldehyde functionality is an ideal site for asymmetric transformations, such as organocatalyzed additions, to set a new stereocenter acs.orgorganic-chemistry.org.
Enantioselective organocatalysis, for example, can be used to achieve the α-functionalization of the aldehyde with high stereocontrol organic-chemistry.orgorganic-chemistry.org. Mukaiyama aldol (B89426) additions or asymmetric allylations can be performed on the aldehyde group to introduce a hydroxyl-bearing side chain, creating two new stereocenters . The stereochemistry of this addition can be precisely controlled by using chiral catalysts. Once this initial chirality is established, the rigid chair-like conformation of the oxane ring can direct the stereochemical outcome of subsequent reactions at other positions, a phenomenon known as substrate-controlled stereoselection nih.govresearchgate.net.
These chiral, non-racemic tetrahydropyran (B127337) derivatives are highly sought-after building blocks in the synthesis of natural products and complex bioactive molecules researchgate.netresearchgate.net.
| Asymmetric Transformation | Chiral Catalyst Type | Potential Chiral Intermediate | Stereochemical Outcome |
| Aldol Addition | Proline-derived organocatalyst | α-Methyl-β-hydroxy aldehyde derivative | High diastereoselectivity and enantioselectivity |
| Allylation | BINOL-derived organocatalyst acs.org | α-(1-hydroxyallyl) derivative | High enantioselectivity (er >99:1) acs.org |
| α-Chlorination | (2R,5R)-Diphenylpyrrolidine organic-chemistry.org | α,α-Dichloro aldehyde derivative | High enantioselectivity organic-chemistry.org |
| Michael Addition | Quinine-derived squaramide nih.gov | γ-Nitro aldehyde derivative | Excellent enantiomeric excess nih.gov |
Role in the Construction of Functionalized Macrocycles
Macrocycles are of significant interest in drug discovery and host-guest chemistry. The bifunctional nature of this compound makes it an excellent building block for macrocyclization strategies acs.orgacs.org. It can be incorporated into a linear precursor through reactions involving either the aldehyde or the chloro group, with the remaining functionality used for the final ring-closing step.
A potential synthetic route involves a two-step process. First, the aldehyde of this compound can be reacted with one end of a bifunctional linker (e.g., an amino alcohol) via reductive amination. The other end of the linker can then participate in an intramolecular nucleophilic substitution of the chloride to close the ring. The use of high-dilution conditions is critical to favor this intramolecular cyclization over intermolecular polymerization acs.org. This approach allows for the integration of the rigid oxane scaffold into a larger macrocyclic architecture, imparting conformational constraint, which can be beneficial for binding to biological targets. Various macrocyclization reactions, such as amide bond formation, etherification, or click chemistry, can be employed depending on the nature of the linker used nih.govfrontiersin.org.
Integration into Polymer and Supramolecular Architectures
In materials science, functional monomers are essential for creating polymers with tailored properties. This compound can be envisioned as a functional monomer for incorporation into polymer backbones routledge.comnih.gov. The aldehyde group can participate in polymerization reactions, for example, with diols to form polyacetals, or with diamines to form polyimines. The pendant chloro-substituted oxane ring would then act as a recurring functional group along the polymer chain.
This pendant functionality opens avenues for post-polymerization modification. The chlorine atom can be substituted by various nucleophiles to introduce new chemical properties, such as hydrophilicity, cross-linking capabilities, or sites for bioconjugation. Furthermore, the polar oxane ring within the polymer structure can influence the material's bulk properties, such as solubility and thermal stability, and can promote self-assembly into ordered supramolecular structures through dipole-dipole interactions or hydrogen bonding.
V. Theoretical and Computational Investigations of 4 Chlorooxane 4 Carbaldehyde
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a leading approach for studying the electronic structure of organic molecules. elsevierpure.com DFT calculations are used to determine a molecule's properties based on its electron density.
For 4-Chlorooxane-4-carbaldehyde, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal how the substituents at the C4 position affect the geometry of the oxane ring. Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity and intermolecular interactions. The presence of electronegative chlorine and oxygen atoms is expected to create a significant molecular dipole moment and an uneven distribution of electrostatic potential.
Computational studies on related halogenated organic compounds demonstrate that DFT methods are reliable for predicting these properties. sci-hub.seresearchgate.netnih.gov The analysis of the molecular electrostatic potential (MESP) map, for instance, would highlight electron-rich regions (negative potential), such as around the carbonyl oxygen, and electron-poor regions (positive potential), which are susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Ground State Energy | - | A measure of the molecule's stability. |
| Dipole Moment | ~2.5 - 3.5 D | Indicates significant polarity, affecting solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MESP) | Negative region on carbonyl oxygen; Positive region on carbonyl carbon | Identifies sites for nucleophilic attack (carbonyl C) and electrophilic/hydrogen bonding interactions (carbonyl O). |
| Polarizability | - | Describes the deformability of the electron cloud in an electric field. |
Note: The values in this table are illustrative, based on typical results for similar functionalized organic molecules, and represent the type of data generated from DFT calculations.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). In this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile). The LUMO is anticipated to be localized primarily on the π* antibonding orbital of the carbonyl group (C=O), making the carbonyl carbon the primary electrophilic site.
The presence of the electron-withdrawing chlorine atom is predicted to lower the energy of both the HOMO and LUMO. nih.gov A lower LUMO energy makes the molecule a better electrophile. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Table 2: Frontier Molecular Orbital (FMO) Characteristics
| Orbital | Primary Localization | Predicted Energy | Chemical Implication |
| LUMO | π* orbital of the C=O group | Low | High susceptibility of the carbonyl carbon to nucleophilic attack. |
| HOMO | Lone pairs of the ring and carbonyl oxygen atoms | Moderate | Site of protonation and coordination to Lewis acids. |
| HOMO-LUMO Gap | - | An indicator of the molecule's overall reactivity and electronic excitation energy. |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights into selectivity and kinetics that can be difficult to obtain experimentally. mdpi.com
To understand a chemical reaction, chemists must identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate.
For this compound, a common reaction would be the nucleophilic addition to the aldehyde group. A computational study of this process would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound and a nucleophile, e.g., a hydride ion) and the product (the corresponding alcoholate).
Transition State Search: Locating the transition state structure connecting the reactants and the product.
Frequency Calculation: Confirming the nature of all stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Illustrative Energy Profile for Hydride Addition
| Species | Relative Energy (kcal/mol) |
| Reactants (Aldehyde + H⁻) | 0.0 |
| Transition State | +10 to +15 |
| Product (Alkoxide) | -20 to -25 |
Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.
For reactions involving this compound, the choice of solvent could be critical. A polar solvent would be expected to stabilize charged species and polar transition states, potentially lowering the activation energy compared to a nonpolar solvent.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule, including its stable conformations and stereoisomers, is critical to its reactivity.
The oxane ring in this compound is expected to adopt a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. sapub.org With substituents at the C4 position, two distinct chair conformations are possible, differing in whether the substituents are in axial or equatorial positions.
Conformer 1: Chlorine axial, Carbaldehyde equatorial.
Conformer 2: Chlorine equatorial, Carbaldehyde axial.
Computational energy calculations can determine the relative stability of these conformers. Generally, bulky groups prefer the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6 (1,3-diaxial interactions). sapub.org The relative energies of these conformers can be calculated to predict the equilibrium population of each.
This conformational preference is crucial for predicting the stereochemical outcome of reactions. For example, in the reduction of the aldehyde, the incoming reagent (e.g., a hydride) will preferentially attack from the less sterically hindered face of the carbonyl group. The accessibility of each face is determined by the dominant conformation of the ring. Computational modeling can be used to calculate the energies of the diastereomeric transition states arising from attack on each face, allowing for a prediction of the major stereoisomer formed. nih.gov
Table 4: Illustrative Conformational Energy Analysis
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Steric Interactions |
| A | Cl (equatorial), CHO (axial) | > 0 | 1,3-diaxial interactions between the axial aldehyde group and axial hydrogens. |
| B | Cl (axial), CHO (equatorial) | 0 (most stable) | 1,3-diaxial interactions between the smaller axial chlorine and axial hydrogens. |
Note: The relative stability depends on the effective steric bulk (A-value) of the chlorine vs. the carbaldehyde group. The conformer placing the larger group in the equatorial position is typically favored.
Prediction of Reactivity and Selectivity
Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules like this compound. cuny.edu These methods allow for the elucidation of reaction mechanisms and the prediction of outcomes, which can be challenging to determine experimentally. cuny.edu By employing quantum chemical calculations, it is possible to investigate the electronic structure and energy profiles of reactants, transition states, and products, thereby offering insights into the molecule's chemical behavior. cuny.edu
The prediction of reactivity and selectivity often involves the use of Density Functional Theory (DFT) and ab initio methods. cuny.edu These computational approaches can determine various molecular properties that are key indicators of reactivity. For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common strategy. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the aldehyde group and the chlorine-bearing carbon are expected to be key reactive centers.
Furthermore, computational models can be used to calculate electrostatic potential maps, which visualize the charge distribution within a molecule and highlight electron-rich and electron-poor regions susceptible to reaction. Parameters such as atomic partial charges and various bond-strength descriptors can also be calculated to provide a quantitative measure of reactivity at different sites. mdpi.com
To predict the selectivity of reactions involving this compound, computational chemists can model the potential energy surfaces of different reaction pathways. mdpi.com By locating and calculating the energies of transition states, it is possible to determine the activation energy for competing reaction channels. The pathway with the lowest activation energy is generally the most favored, thus allowing for the prediction of the major product. This is particularly relevant for understanding stereoselectivity and regioselectivity in reactions such as aldol (B89426) additions or nucleophilic substitutions involving the oxane ring.
Recent advancements in computational chemistry have also seen the development of machine learning models for the prediction of reaction outcomes. nih.gov These models are trained on large datasets of known reactions and can predict the site- and regioselectivity of new reactions with high accuracy. nih.govresearchgate.net While specific models for this compound may not be available, the general principles of these predictive tools are applicable.
Below are hypothetical data tables illustrating the types of information that would be generated from a computational study on the reactivity of this compound.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.87 | Highest Occupied Molecular Orbital, indicating sites prone to electrophilic attack. |
| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital, indicating sites prone to nucleophilic attack. |
| HOMO-LUMO Gap | 8.64 | A larger gap suggests higher kinetic stability. |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.
Table 2: Predicted Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Predicted Major Product |
| Nucleophilic addition to the carbonyl group | This compound + Nu- | 15.2 | Addition product |
| SN2 substitution at C4 | This compound + Nu- | 25.8 | Substitution product |
| Elimination of HCl | This compound | 30.1 | Elimination product |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound. "Nu-" represents a generic nucleophile.
These computational approaches are indispensable for modern chemical research, providing a framework to understand and predict the complex reactivity and selectivity of molecules like this compound. cuny.edu
Vi. Methodological Advances in Analytical Characterization for 4 Chlorooxane 4 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of 4-Chlorooxane-4-carbaldehyde. The complexity of its structure, featuring a heterocyclic ring and multiple proton environments, is effectively unraveled using a combination of one-dimensional and advanced two-dimensional NMR techniques.
Two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals of this compound, which can be ambiguous in simple 1D spectra due to signal overlap. nist.govfishersci.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.
A COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. hawachhplccolumn.comrsc.org For this compound, this would reveal the connectivity between the aldehyde proton and the protons on the oxane ring. For instance, the protons at the C3 and C5 positions would show cross-peaks with their geminal and vicinal neighbors.
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. rsc.org This is instrumental in definitively assigning the ¹³C signals of the oxane ring by linking them to their corresponding, and often more easily assigned, proton signals.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous substituted tetrahydropyrans.
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |
| Aldehyde (-CHO) | 9.5 - 9.8 | 195 - 200 | COSY: None; HMBC: C4, C3, C5 |
| C2 | 3.5 - 3.8 | 65 - 70 | COSY: H3; HSQC: C2 |
| C3 | 1.8 - 2.2 | 35 - 40 | COSY: H2, H3'; HSQC: C3 |
| C4 | - | 75 - 85 | - |
| C5 | 1.8 - 2.2 | 35 - 40 | COSY: H6, H5'; HSQC: C5 |
| C6 | 3.5 - 3.8 | 65 - 70 | COSY: H5; HSQC: C6 |
The oxane ring of this compound is not planar and exists predominantly in a chair conformation. Due to the substitution at the C4 position, the molecule can undergo ring inversion, leading to an equilibrium between two chair conformers where the substituents are either in axial or equatorial positions. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. sielc.com
By acquiring NMR spectra at different temperatures, the rate of this ring inversion can be determined. At room temperature, the inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down, and the signals for the distinct axial and equatorial protons can be resolved. phenomenex.com Line shape analysis of the temperature-dependent spectra allows for the calculation of the activation energy barrier for the chair-chair interconversion. dntb.gov.ua For substituted tetrahydropyrans, these barriers are typically in the range of 10-12 kcal/mol. The relative populations of the two conformers can also be determined from the integration of the signals at low temperatures, providing insight into the steric and electronic effects of the chloro and carbaldehyde groups.
Mass Spectrometry Techniques for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. The presence of a chlorine atom provides a characteristic isotopic pattern that aids in identification. rsc.org
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₆H₉ClO₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. The presence of chlorine is readily identified by the M+2 peak, which will have an intensity of approximately one-third of the molecular ion peak (M) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. beilstein-archives.org
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for understanding the fragmentation mechanisms of this compound.
Common fragmentation pathways for cyclic ethers and halogenated compounds can be predicted. researchgate.nethplc.eu For this compound, likely fragmentation events would include:
Loss of the aldehyde group: A neutral loss of CHO (29 Da).
Loss of chlorine: A loss of a chlorine radical (35 or 37 Da).
Ring-opening and subsequent fragmentation: Cleavage of the C-O or C-C bonds within the oxane ring, leading to a series of smaller fragment ions.
A hypothetical fragmentation table for this compound is provided below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 148/150 [M]⁺ | [M - CHO]⁺ | 29 (CHO) |
| 148/150 [M]⁺ | [M - Cl]⁺ | 35/37 (Cl) |
| 148/150 [M]⁺ | [C₅H₉O]⁺ | 49/51 (HClO) |
| 148/150 [M]⁺ | [C₄H₅Cl]⁺ | 75 (C₂H₄O₂) |
Chromatographic Method Development (HPLC, GC) for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the volatility and thermal stability of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): Due to the polarity of the aldehyde and ether functionalities, reversed-phase HPLC is a suitable method for the analysis of this compound. nih.gov A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. UV detection would be effective due to the presence of the carbonyl group in the aldehyde. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from impurities. Given that the molecule is chiral, specialized chiral HPLC columns could be employed to separate the enantiomers. phenomenex.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. nih.gov this compound is expected to be sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column would be appropriate. A flame ionization detector (FID) would provide a general response, while a mass spectrometer (GC-MS) would offer definitive identification of the eluting peaks based on their mass spectra. An electron capture detector (ECD) or a halogen-specific detector (XSD) could also be used for selective and sensitive detection of this chlorinated compound. nih.gov Method development would focus on optimizing the temperature program of the GC oven to ensure good resolution of all components in a sample mixture.
Development of Derivatization Strategies for Enhanced Detection
The direct analysis of aldehydes like this compound can be challenging due to their polarity, volatility, and potential for instability in complex matrices. nih.gov Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a more readily detectable and chromatographically amenable form. nih.govnih.govresearchgate.net This approach can improve chromatographic separation, enhance ionization efficiency in mass spectrometry, and increase the sensitivity of detection. nih.gov
Several derivatization reagents are commonly used for the analysis of aldehydes, which could be applied to this compound. These reagents typically target the carbonyl group of the aldehyde.
One of the most common derivatization agents for aldehydes for analysis by gas chromatography-mass spectrometry (GC-MS) is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The reaction of PFBHA with an aldehyde forms a stable oxime derivative that is more volatile and has excellent electron-capturing properties, leading to high sensitivity in detection. sigmaaldrich.comund.edu This method has been successfully applied to the analysis of a wide range of aldehydes in various samples. nih.gov
Another well-established derivatization reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. These derivatives are typically analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. nih.gov Although effective, derivatization with DNPH can have drawbacks, such as the potential for decomposition of the derivatives at elevated temperatures. sigmaaldrich.com
For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is also a common approach for aldehydes and ketones. youtube.com Methoximation protects the carbonyl group, reducing the likelihood of isomerization and byproduct formation. youtube.com Subsequent silylation of any other active hydrogens, such as hydroxyl groups, increases the volatility of the derivative, making it suitable for GC analysis. youtube.com
The choice of derivatization strategy depends on the analytical technique being employed and the specific properties of the analyte. For this compound, these methods offer potential pathways to enhance its detection and quantification in various analytical workflows.
Table 1: Common Derivatization Reagents for Aldehydes
| Derivatization Reagent | Acronym | Target Functional Group | Analytical Technique | Advantages |
|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde, Ketone | GC-MS | High sensitivity, forms stable and volatile derivatives. nih.govsigmaaldrich.com |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde, Ketone | HPLC-UV | Well-established method, strong chromophore for UV detection. nih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Amine, Carboxyl | GC-MS | Reacts with active hydrogens to increase volatility. youtube.com |
Chiral Chromatography for Enantiomeric Excess Determination
As this compound possesses a chiral center at the C4 position, the separation and quantification of its enantiomers are of significant interest. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. sigmaaldrich.com Several types of CSPs are commercially available and have been used for the separation of a wide range of chiral compounds, including aldehydes.
Polysaccharide-based CSPs , such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of enantiomers by HPLC. phenomenex.comnih.gov The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov
Cyclodextrin-based CSPs are another important class of stationary phases for chiral separations. sigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. Enantiomers can be separated based on the differential inclusion of one enantiomer into the cyclodextrin (B1172386) cavity. sigmaaldrich.com
Protein-based CSPs , such as those using albumin or α1-acid glycoprotein (B1211001), can also be effective for the separation of chiral molecules, particularly in the pharmaceutical field. The complex three-dimensional structure of the protein provides a multitude of chiral recognition sites. phenomenex.com
The determination of the enantiomeric excess of this compound would likely involve screening a variety of these CSPs under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to identify the optimal separation conditions. sigmaaldrich.com In some cases, derivatization of the aldehyde to an imine or oxime with a chiral reagent can form diastereomers, which can then be separated on a non-chiral column. acs.org
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Common Examples | Principle of Separation | Typical Applications |
|---|---|---|---|
| Polysaccharide-based | Cellulose and amylose derivatives | Hydrogen bonding, dipole-dipole interactions, π-π stacking, steric interactions. nih.gov | Broad range of chiral compounds, including pharmaceuticals and natural products. phenomenex.com |
| Cyclodextrin-based | α-, β-, and γ-cyclodextrin derivatives | Inclusion complexation, hydrogen bonding. sigmaaldrich.com | Aromatic compounds, compounds with functional groups near the chiral center. |
| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (AGP) | Hydrophobic and polar interactions, hydrogen bonding. phenomenex.com | Primarily for the separation of chiral drugs. |
Vii. Future Perspectives and Emerging Research Directions
Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to improve efficiency, selectivity, and environmental footprint. These systems often involve organometallics, biocatalysts, or photoredox catalysts to access new reaction pathways. However, a thorough search of scientific literature reveals no studies focused on the development or application of such catalytic transformations specifically for 4-Chlorooxane-4-carbaldehyde. Research in this area tends to focus on more broadly applicable substrates or molecules with known biological or material science potential, and this compound does not appear to have been a target of these investigations.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer transformative potential for chemical manufacturing, enabling safer, more consistent, and scalable production. wiley-vch.denih.govchimia.chnih.govscispace.comthieme-connect.deethz.chumontreal.cabeilstein-journals.org These technologies are particularly advantageous for reactions that are hazardous or difficult to control in traditional batch setups. While the principles of flow chemistry are widely applied across various molecular classes, there is no specific mention in the literature of the integration of this compound into such systems. The synthesis or modification of this compound has not been reported as a case study for the application of flow chemistry or automated synthesis, suggesting it has not been a focus for process development or large-scale production research.
Exploration of Bio-orthogonal Reactions
Bio-orthogonal chemistry encompasses a suite of reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgresearchgate.netescholarship.orgnih.govtsinghua.edu.cn These reactions typically involve functional groups that are abiotic and highly selective in their reactivity. Aldehydes can participate in some bio-orthogonal ligations, such as oxime or hydrazone formation. However, the scientific literature contains no evidence of this compound being used or proposed as a substrate in the context of bio-orthogonal chemistry. The unique structural features of this compound have not been leveraged for the development of new bio-orthogonal probes or labeling strategies.
Development of Advanced Functional Materials
The synthesis of advanced functional materials is a rapidly advancing field, with applications ranging from electronics to medicine. The properties of these materials are intrinsically linked to the molecular structure of their building blocks. While aldehydes and halogenated compounds can be valuable precursors in polymer and materials science, there are no published studies that describe the use of this compound in the development of advanced functional materials. Its potential as a monomer or a modifying agent for polymers, organic frameworks, or other material classes remains unexplored in the current body of scientific work.
Q & A
[Basic] What are the key spectroscopic markers for confirming the structure of 4-Chlorooxane-4-carbaldehyde?
Methodological Answer:
- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The oxane ring protons show splitting patterns dependent on chair conformations (axial vs. equatorial).
- ¹³C NMR: The aldehyde carbon resonates near δ 190–200 ppm; the chlorine-bearing carbon appears downfield (δ 60–70 ppm).
- IR: A strong carbonyl stretch (~1700 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹) are critical markers.
- Mass Spectrometry: Look for the molecular ion [M]⁺ with a ³⁵Cl/³⁷Cl isotopic split (3:1 ratio).
Comparative analysis with structurally similar aldehydes, such as 4-chlorobenzaldehyde (CAS 104-88-1), validates assignments .
[Advanced] How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL ( ) provides bond lengths and angles to confirm stereochemistry. For example:
- Twin Refinement: Apply for crystals with rotational disorder (common in strained oxane rings).
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., O-H···O) to deduce packing effects.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
A case study on 6-chlorochromene derivatives achieved an R-factor of 0.045 using SHELX protocols .
Table 1: Example Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | Resolution (Å) | R-factor | Software |
|---|---|---|---|---|
| 6-Chlorochromene-3-carbaldehyde | P2₁/c | 0.84 | 0.045 | SHELXL-2018 |
| 4-Chlorocyclohexanecarboxylic acid | P-1 | 0.90 | 0.062 | SHELXTL |
[Basic] What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, goggles (ANSI Z87.1), and lab coats.
- Ventilation: Use fume hoods with face velocity ≥100 ft/min.
- Spill Management: Neutralize with 5% sodium bicarbonate; adsorb with vermiculite.
- Storage: Amber glass at 2–8°C under inert gas (N₂/Ar).
Protocols align with OSHA HCS guidelines for 4-chlorobenzaldehyde (Category 2 skin/eye irritant) .
[Advanced] What mechanistic insights guide nucleophilic addition reactions to this compound?
Methodological Answer:
The electron-withdrawing Cl group enhances aldehyde reactivity but steric hindrance from the oxane ring requires:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize transition states.
- Catalysis: Use DBU or K₂CO₃ to deprotonate nucleophiles (e.g., amines in Schiff base formation).
- Kinetic Monitoring: In situ IR or HPLC tracks reaction progress.
For example, 4-chlorobenzaldehyde condensations with 2-aminopyridine achieved 85% yield using Cu(OTf)₂ in DMF .
Table 2: Catalyst Screening for Aldehyde Condensation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ | DMF | 80 | 85 | |
| Pd(OAc)₂ | Toluene | 110 | 78 | |
| None | Ethanol | 25 | 45 |
[Basic] How can researchers purify this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:4).
- Recrystallization: Dissolve in hot ethanol; cool to −20°C for crystal growth.
- Distillation: Vacuum distillation (bp ~120–130°C at 10 mmHg).
Comparative TLC (Rf = 0.3 in EtOAc/hexane) ensures purity .
[Advanced] How do computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate LUMO distribution (identifies electrophilic sites).
- MD Simulations: Simulate solvent effects (e.g., DMSO enhances aldehyde polarization).
- QTAIM Analysis: Quantify bond critical points to assess C=O bond strength.
Studies on chromene carbaldehydes demonstrated 90% accuracy in predicting regioselectivity .
[Basic] What are common impurities in this compound synthesis, and how are they characterized?
Methodological Answer:
- Byproducts: Over-oxidation products (e.g., carboxylic acids) or dimerization adducts.
- Detection: HPLC (C18 column, acetonitrile/water gradient) or GC-MS.
- Mitigation: Adjust stoichiometry of oxidizing agents (e.g., PCC vs. MnO₂) .
[Advanced] How can researchers resolve contradictions in spectroscopic vs. computational data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
